
(4-(Pyridin-4-yl)phenyl)methanol
Overview
Description
(4-(Pyridin-4-yl)phenyl)methanol is an aromatic alcohol featuring a pyridine ring substituted at the para position of a phenyl group, with a hydroxymethyl (-CH₂OH) group attached to the benzene ring (Fig. 1). Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol. The pyridin-4-yl moiety introduces a nitrogen atom in the heteroaromatic ring, enabling hydrogen bonding and π-π stacking interactions, which are critical for its physicochemical behavior and applications in medicinal chemistry and materials science .
Biological Activity
(4-(Pyridin-4-yl)phenyl)methanol, also known as 4-(pyridin-4-yl)benzyl alcohol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N, with a molecular weight of approximately 185.23 g/mol. The compound features a pyridine ring attached to a phenyl group via a methanol (-CH2OH) linkage, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can help mitigate oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against colon cancer cells (HCT-116) .
- Anti-inflammatory Effects : The presence of the pyridine moiety is often associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound Name | Structure | Key Biological Activity | IC50 Value (μM) |
---|---|---|---|
This compound | Structure | Antioxidant, Anticancer | 3.1 |
2-Methylquinoline | 2-Methylquinoline | Antimicrobial | 5.0 |
4-Hydroxypyridine | 4-Hydroxypyridine | Anti-inflammatory | 0.5 |
Case Studies
- Anticancer Activity : A study investigated the antiproliferative effects of various pyridine derivatives on HCT116 colon cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with one derivative showing an IC50 value of 3.1 μM, outperforming standard chemotherapy agents like 5-fluorouracil .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer proliferation pathways. These studies suggest that the compound may bind effectively to active sites on these proteins, potentially inhibiting their function .
- ADMET Properties : In silico analysis for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicates favorable profiles for compounds related to this compound, suggesting good bioavailability and low toxicity risks .
Scientific Research Applications
Chemistry
(4-(Pyridin-4-yl)phenyl)methanol serves as a crucial building block in organic synthesis. It is employed in the development of more complex molecules and as a ligand in coordination chemistry. Its structural uniqueness allows it to participate in various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The aromatic rings can undergo hydrogenation.
- Substitution Reactions : The hydroxyl group can be replaced with other functional groups.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. It interacts with various biomolecules, influencing critical biochemical pathways.
Antiproliferative Activity :
Studies have shown that this compound has significant antiproliferative effects against several cancer cell lines, including:
Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.058 | Antiproliferative |
A549 | 0.021 | Induction of apoptosis |
MDA-MB-231 | 0.035 | Enzyme inhibition |
The presence of the hydroxyl group enhances its biological activity by promoting programmed cell death in cancer cells and interfering with signaling pathways that regulate cell proliferation.
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases, particularly inflammatory conditions due to its influence on leukotriene metabolism. It targets leukotriene A-4 hydrolase, impacting inflammation and immune responses.
Study 1: Antiproliferative Screening
A study involving a series of pyridine derivatives demonstrated broad-spectrum antiproliferative activity against a panel of 60 cancer cell lines. Compounds similar to this compound showed over 60% inhibition at concentrations around 10 µM.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of pyridine derivatives indicated that modifications to the phenolic part significantly influenced biological activity. The introduction of additional hydroxyl groups consistently led to lower IC50 values, enhancing the efficacy against targeted cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-(Pyridin-4-yl)phenyl)methanol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylmethanol and pyridin-4-ylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O under reflux . Alternatively, reduction of the corresponding ketone (4-(pyridin-4-yl)benzaldehyde) using NaBH₄ in methanol at 0–25°C provides the alcohol with high efficiency . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the aromatic protons and alcohol group (δ ~4.6 ppm for -CH₂OH). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX programs for refinement) resolves stereochemistry and hydrogen-bonding networks . Purity is assessed via HPLC (C18 column, MeOH/H₂O mobile phase) .
Q. What are the primary research applications of this compound in chemistry and materials science?
- Methodology : It serves as a precursor for luminescent metal-organic frameworks (MOFs) due to its rigid aromatic backbone and hydroxyl group, enabling coordination with metal ions like Zn²⁺ or Cu²⁺ . In medicinal chemistry, it is a building block for kinase inhibitors or antimicrobial agents, leveraging the pyridine moiety for target binding .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts optimize stereochemical outcomes?
- Methodology : Asymmetric reduction of 4-(pyridin-4-yl)benzaldehyde using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type Ru complexes achieves enantiomeric excess (ee >90%). Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction pathways)?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict NMR shifts and reaction mechanisms. Discrepancies arise from solvent effects or crystal packing, which are addressed by including implicit solvent models (e.g., PCM) or refining X-ray data with SHELXL .
Q. How do substituents on the pyridine or phenyl rings modulate the compound’s photophysical or catalytic properties?
- Methodology : Systematic variation of substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) is tested via UV-Vis and fluorescence spectroscopy. Pyridine N-oxide derivatives enhance MOF luminescence quantum yields by altering electron density .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility, and how are they mitigated?
- Methodology : Batch-to-batch variability in cross-coupling reactions is minimized by optimizing catalyst loading (0.5–2 mol% Pd) and degassing solvents to prevent oxidation. Continuous-flow systems improve heat transfer and reduce side reactions .
Q. Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the hydroxyl group in catalytic cycles or supramolecular assembly using in situ IR or X-ray absorption spectroscopy.
- Biological Profiling : Screen derivatives against kinase panels or bacterial efflux pumps to identify structure-activity relationships (SARs) .
- Green Chemistry : Develop solvent-free mechanochemical synthesis or biocatalytic routes (e.g., alcohol dehydrogenases) for sustainable production .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Pyridine Positional Isomers
- Pyridin-4-yl vs. Pyridin-2-yl Substitution: The nitrogen atom’s position in the pyridine ring significantly impacts electronic properties. The para-substituted pyridin-4-yl group in (4-(Pyridin-4-yl)phenyl)methanol allows for symmetric charge distribution, facilitating stronger π-π interactions in solid-state packing compared to the ortho-substituted pyridin-2-yl isomer. The latter exhibits steric hindrance and altered dipole moments, which may reduce crystallinity .
Heteroaromatic vs. Biphenyl Systems
- Pyridine vs. Biphenyl Cores: Replacing the pyridine ring with a biphenyl system (e.g., (4′-Methylbiphenyl-4-yl)methanol) eliminates the nitrogen atom, reducing polarity and hydrogen-bonding capacity. This increases hydrophobicity, making biphenyl derivatives more suitable for lipid-rich environments .
Photophysical and Electrochemical Properties
- π-π Interactions and Luminescence: Derivatives with electron-donating groups (e.g., diphenylamino substituents) exhibit strong π-π stacking in the solid state, as seen in analogues like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile. Such interactions enhance luminescence, which is critical for applications in optoelectronics .
- HOMO-LUMO Gaps : DFT calculations on related compounds reveal that pyridin-4-yl derivatives generally exhibit narrower HOMO-LUMO gaps (~3.5 eV) compared to pyridin-2-yl isomers (~4.0 eV), suggesting improved charge-transfer capabilities .
Properties
IUPAC Name |
(4-pyridin-4-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRRRUVWBLIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383776 | |
Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217192-22-8 | |
Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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